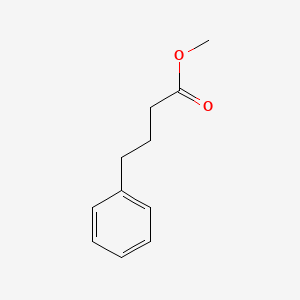

4-苯基丁酸甲酯

概述

描述

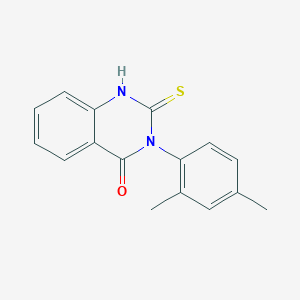

Methyl 4-phenylbutyrate is a compound that is structurally related to various esters and aromatic compounds. While the specific compound is not directly discussed in the provided papers, insights can be drawn from related substances. For instance, ethyl 2,4-dioxo-4-phenylbutyrate is used as an intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are derivatives of homophenylalanine . Similarly, (4-methoxyphenyl)methyl isobutyrate, a fragrance ingredient, is part of the Aryl Alkyl Alcohol Simple Acid Esters group, which includes butyrate esters . These compounds are synthesized by reacting an aryl alkyl alcohol with a simple carboxylic acid, indicating a potential synthetic route for methyl 4-phenylbutyrate.

Synthesis Analysis

The synthesis of related compounds provides insight into potential methods for synthesizing methyl 4-phenylbutyrate. For example, the crossed Kolbe electrolysis has been used as a key reaction in the synthesis of deuteriated 4-phenylbutyric acids, which suggests that a similar electrochemical approach could be applied to the synthesis of methyl 4-phenylbutyrate . Additionally, the condensation reactions described in the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate and (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one could provide a framework for the synthesis of methyl 4-phenylbutyrate through the appropriate choice of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 4-phenylbutyrate has been elucidated using techniques such as X-ray diffraction , NMR spectroscopy , and density functional theory (DFT) calculations . These studies reveal the importance of molecular geometry, bond angles, and distances in determining the physical properties and reactivity of the compounds. For methyl 4-phenylbutyrate, a similar approach could be used to determine its precise molecular structure.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various studies. For instance, the global chemical reactivity descriptors and natural population analysis (NPA) have been used to investigate the energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate in different solvent media . This type of analysis could be applied to methyl 4-phenylbutyrate to predict its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to methyl 4-phenylbutyrate have been summarized in several papers. For example, the toxicologic and dermatologic review of (4-methoxyphenyl)methyl isobutyrate includes detailed summaries of physical properties data . The mesophase behavior and crystal structures of chiral smectogenic compounds provide insights into intermolecular interactions and phase transitions . These studies could inform the analysis of the physical and chemical properties of methyl 4-phenylbutyrate, such as its melting and boiling points, solubility, and phase behavior.

科学研究应用

1. 神经肿瘤学

4-苯基丁酸甲酯已针对其对恶性神经胶质瘤细胞的影响进行了研究。研究表明,它可以抑制这些细胞的增殖、形态、迁移和侵袭性。这表明其作为治疗恶性神经胶质瘤的治疗剂的潜力 (Engelhard 等人,1998)。

2. 囊性纤维化治疗

在囊性纤维化的情况下,4-苯基丁酸甲酯 (4-PBA) 已被证明对细胞伴侣蛋白、蛋白质加工酶和细胞运输分子有影响,这些分子与改善囊性纤维化支气管上皮细胞中的氯离子转运缺陷有关 (Singh 等人,2006)。

3. 神经保护作用

苯基丁酸盐对 MPTP 神经毒性(帕金森病模型)表现出神经保护作用。它在减轻纹状体多巴胺耗竭和黑质中酪氨酸羟化酶阳性神经元丢失方面显示出前景,表明对神经退行性疾病治疗的潜在益处 (Gárdián 等人,2007)。

4. 中风治疗

4-苯基丁酸钠 (4-PBA) 已针对其对脑缺血性损伤的神经保护作用进行了研究。它在减少内质网 (ER) 介导的细胞凋亡和炎症方面显示出潜力,表明其可用于治疗中风 (Qi 等人,2004)。

5. 乳腺癌治疗

在乳腺癌研究中,苯基丁酸钠已被研究其在修饰乳腺癌细胞甲基化组中的作用。它在减少活细胞数量和改变整体甲基化模式方面显示出显着效果,表明其作为有效治疗的潜力 (Sabit 等人,2016)。

6. 人体代谢

已经探索了苯基丁酸盐在人体中的代谢以了解其药代动力学。在人血浆和尿液中鉴定出苯基丁酰谷氨酰胺作为一种新的代谢物,有助于了解苯基丁酸盐的代谢,这对于优化其治疗用途很重要 (Comte 等人,2002)。

7. 阿尔茨海默病治疗

对 4-苯基丁酸盐的研究表明其在阿尔茨海默病治疗中的潜力。它已被研究其恢复认知缺陷和影响阿尔茨海默病分子基础的能力,提出了一种新的治疗方法 (Cuadrado‐Tejedor 等人,2011)。

8. 创伤性失血性休克治疗

4-苯基丁酸盐已被评估其在治疗大鼠创伤性失血性休克中的益处。它在提高存活率和保护器官功能方面显示出疗效,主要是通过减轻氧化应激 (Yang 等人,2016)。

9. 不同物种血清白蛋白结合中的物种差异

钠 4-苯基丁酸盐在不同物种中与血清白蛋白结合的研究提供了对其药效学和在治疗不同物种疾病中的应用潜力的见解 (Yamasaki 等人,2017)。

10. 对蛋白质稳态的影响

4-苯基丁酸作为维持蛋白质稳态的化学伴侣的作用一直是一个重要的研究领域。它防止错误折叠的蛋白质聚集并减轻内质网应激的能力为各种病理学中的治疗可能性打开了大门 (Kolb 等人,2015)。

安全和危害

未来方向

“Methyl 4-phenylbutyrate” or 4-Phenylbutyrate (PBA) has shown promise in treating neurodegenerative conditions. In a preclinical study, a molecular compound mimics the effect of natural chaperones that are depleted in the aging brain . In another study, 4-PBA was found to restore cognitive deficits in animal models of Alzheimer’s disease . These findings suggest that “Methyl 4-phenylbutyrate” could have potential therapeutic applications in the future.

属性

IUPAC Name |

methyl 4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYZGVBKMWFWGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174421 | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Powerful, sweet, fruity, honey, floral aroma | |

| Record name | Methyl 4-Phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

258.00 to 259.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 4-phenylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | Methyl 4-Phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.996-1.002 | |

| Record name | Methyl 4-Phenylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Methyl 4-phenylbutyrate | |

CAS RN |

2046-17-5 | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2046-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-phenylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-PHENYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMR11U800F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 4-phenylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(Difluoromethyl)sulfonyl]phenyl}hydrazine](/img/structure/B1331387.png)

![9-Benzyl-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B1331392.png)

![[1,2,4]Triazolo[4,3-a]pyridin-8-amine](/img/structure/B1331393.png)

![5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331412.png)